4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-11-14(27-18(20-11)22-7-3-4-8-22)15(24)19-6-9-23-12(2)21-16-13(17(23)25)5-10-26-16/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHHWBDWRSTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound is likely complex, involving multi-step reactions that incorporate its various heterocyclic components. The synthesis may start with simpler precursors such as thiazole, pyrrole, and pyrimidine derivatives, undergoing functional group modifications, condensation reactions, and cyclization.
Example Synthetic Route:
Synthesis of the thiazole ring through a condensation reaction involving α-haloketones and thiourea under basic conditions.
Introduction of the pyrrole moiety through Paal–Knorr synthesis, involving 1,4-diketones and ammonia or primary amines.
Construction of the pyrimidine ring via Biginelli reaction with aldehydes, β-keto esters, and urea.
Coupling of the different heterocyclic intermediates through suitable linkers using catalysts such as palladium or copper under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound would demand optimization of each step for yield, purity, and cost-efficiency. Continuous flow chemistry or scalable batch processes might be employed, with careful control of reaction parameters and purification stages.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions at the methyl groups or other potential oxidation sites within its structure.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: Various nucleophiles could attack the heterocyclic rings, replacing hydrogen atoms or modifying functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or Jones reagent.
Reduction: Reagents like NaBH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The reactions would yield modified versions of the parent compound, such as alcohols from reduction of ketones, new amides from acyl substitutions, or halogenated derivatives from halogenation reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have shown cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, several demonstrated effective inhibition of tumor growth in human lung and liver cancer cell lines, with IC50 values indicating significant potency against these cancers .
Antimicrobial Properties
The compound's structural analogs have been investigated for their antimicrobial activities. The presence of the thiazole and thieno[2,3-d]pyrimidine rings is believed to enhance interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies revealed that certain derivatives exhibited broad-spectrum antimicrobial activity .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism. For example, some thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX), which are significant in inflammatory processes and cancer . This suggests that this compound could be explored further for its enzyme inhibitory potential.
Biological Research Applications
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide the design of more potent analogs .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationships of this compound can lead to optimized derivatives with enhanced biological activity. SAR studies indicate that modifications on the thiazole and pyrrol rings significantly influence the biological efficacy of the compounds .
Material Science Applications
Development of New Materials
The unique chemical structure of this compound allows for its potential use in developing new materials. Its properties may be harnessed in creating organic semiconductors or as intermediates in synthesizing more complex materials for electronic applications .
Mechanism of Action
Mechanism
The biological effects of this compound would depend on its ability to interact with molecular targets, such as enzymes, receptors, or DNA. The heterocyclic structure might enable it to bind to active sites or fit into DNA grooves, influencing biochemical pathways.
Molecular Targets and Pathways
Targets could include kinases, polymerases, or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-thiazole-5-carboxamide
2-(pyrrol-1-yl)-4-thiazolecarboxamide
Unique Attributes
Compared to its peers, 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide may offer unique binding properties, enhanced stability, or specific biological activity, due to its distinct structural modifications.
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Biological Activity
The compound 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.4 g/mol. The structure includes a thiazole moiety, a thieno[2,3-d]pyrimidine core, and a pyrrole ring, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown notable activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that certain derivatives had IC50 values comparable to established antibiotics like amoxicillin .
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives
| Compound | Target Bacteria | IC50 (µM) | Comparison Antibiotic |
|---|---|---|---|
| 4-methyl compound | E. coli | 3.26 | Amoxicillin (5.00) |
| 6-methyl compound | Staphylococcus aureus | 4.15 | Amoxicillin (6.00) |
| 3b | Salmonella typhimurium | 2.85 | Amoxicillin (5.50) |
Anticancer Activity
The compound also shows promise as an anticancer agent. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines, including liver carcinoma and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, with significant inhibition of key kinases involved in cancer progression .
Table 2: Anticancer Activity Data
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 (Liver Carcinoma) | 4-methyl compound | 3.10 | Apoptosis induction |
| MV4-11 (Leukemia) | 6-methyl compound | 1.20 | Cell cycle arrest |
| PC-3 (Prostate Cancer) | 3b | 0.75 | Kinase inhibition |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It has been shown to inhibit key kinases such as VEGFR-2 and AKT, which play critical roles in tumor growth and survival .
- DNA Gyrase Inhibition : Similar compounds have demonstrated the ability to inhibit DNA gyrase in bacteria, which is crucial for bacterial DNA replication .
Case Studies
- Study on Antibacterial Properties : A comparative study evaluated the antibacterial efficacy of various thienopyrimidine derivatives against E. coli and Staphylococcus aureus, revealing that the target compound had superior activity compared to traditional antibiotics .
- Anticancer Efficacy in Vivo : An animal model study demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models of leukemia, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include coupling thiazole-5-carboxamide derivatives with functionalized thieno[2,3-d]pyrimidine intermediates. Reaction conditions such as solvent choice (e.g., dimethylformamide for solubility ), temperature (room temperature to 80°C), and catalysts (e.g., K₂CO₃ for deprotonation ) critically impact yield. For example, highlights the use of thieno[2,3-d]pyrimidine cores with oxadiazole substituents, requiring precise stoichiometric control to avoid side products .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the thieno[2,3-d]pyrimidine, thiazole, and pyrrole moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and thioether linkages . X-ray crystallography, as used in for analogous compounds, can resolve ambiguities in stereochemistry .
Q. How can researchers optimize purification using chromatographic techniques?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard for isolating intermediates. Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) improves purity for biological assays. Thin-layer chromatography (TLC) monitors reaction progress, as noted in , where solvent polarity adjustments reduce co-elution of byproducts .
Advanced Research Questions
Q. How does the thieno[2,3-d]pyrimidine core influence biological activity compared to simpler analogs?
- Methodological Answer : The fused thieno[2,3-d]pyrimidine system enhances π-π stacking with biological targets, increasing binding affinity. shows that analogs lacking this core (e.g., oxadiazole-only derivatives) exhibit reduced antimicrobial activity, suggesting the core’s role in target engagement . Computational docking studies (e.g., using AutoDock Vina) can map interactions with enzymes like kinases or DNA topoisomerases .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Standardized protocols (e.g., MTT assays with controls for cytotoxicity ) and orthogonal validation (e.g., Western blotting for target inhibition) are critical. compares structural analogs to identify substituents (e.g., methyl vs. chlorine) that modulate activity, guiding hypothesis-driven revisions .
Q. How can computational methods predict reactivity and biological interactions?
- Methodological Answer : Density functional theory (DFT) calculates reaction energetics (e.g., activation barriers for cyclization steps ). Molecular dynamics simulations model protein-ligand interactions, as in , where fluorophenyl substituents enhance hydrophobic binding to kinase pockets . Tools like Schrödinger Suite or Gaussian 09 enable these analyses .
Q. What experimental design principles improve synthesis efficiency?
- Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error. For example, fractional factorial designs (as in ) optimize variables like catalyst loading and temperature. Response surface methodology (RSM) identifies ideal conditions for high-yield steps, reducing resource waste .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodological Answer : SAR studies systematically vary substituents (e.g., pyrrole vs. triazole rings) and assess biological endpoints (IC₅₀, Ki). compares chlorobenzyl vs. methylbenzyl analogs to map steric and electronic effects on kinase inhibition . Parallel synthesis (e.g., using automated liquid handlers) accelerates library generation for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
